N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-12(2)30(27,28)14-7-5-6-13(10-14)19-24-25-20(29-19)23-18(26)17-11-21-15-8-3-4-9-16(15)22-17/h3-12H,1-2H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAIULAMIFXSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound, also known as N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide, is a derivative of quinoxaline. Quinoxaline derivatives have been found to exhibit a broad range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action. .
Mode of Action
The mode of action of quinoxaline derivatives is often associated with their ability to cause DNA damage. The sulfonamide group incorporated into the quinoxaline framework enhances the therapeutic potential and biomedical applications of these compounds. .
Biochemical Pathways
The affected biochemical pathways by quinoxaline derivatives can vary widely depending on the specific derivative and its targets. For instance, some quinoxaline derivatives have been found to exhibit antimicrobial activity, affecting the biochemical pathways of various microorganisms. .
Pharmacokinetics
It’s worth noting that the stability of similar compounds, such as boronic acids and their esters, can be influenced by factors like ph, which can accelerate their rate of reaction.
Result of Action
The result of the compound’s action at the molecular and cellular level is likely to depend on its specific targets and mode of action. Given that quinoxaline derivatives can cause DNA damage, it’s plausible that this compound could lead to changes at the cellular level, potentially inhibiting the growth of targeted cells or organisms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of similar compounds. .
Biochemische Analyse
Biologische Aktivität
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
- Molecular Formula : C20H17N5O4S
- Molecular Weight : 423.45 g/mol
- CAS Number : 1203270-86-3
The compound primarily targets specific biological pathways that are crucial in various disease states. It has shown activity against dihydrofolate reductase (DHFR), an enzyme involved in the tetrahydrofolate synthesis pathway, which is essential for DNA synthesis and cell growth. By inhibiting DHFR, the compound disrupts cellular proliferation, making it a candidate for cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 (Colon Cancer) | 0.47 |
| Compound B | MCF-7 (Breast Cancer) | 1.0 |
| Compound C | A549 (Lung Cancer) | 0.28 |
These values indicate that the compound may possess similar potency against human cancer cells .
Neuropharmacological Effects
In addition to its anticancer properties, the compound's structural analogs have been investigated for their neuropharmacological effects. For example, derivatives of quinoxaline have shown antidepressant and anxiolytic activities in rodent models . The mechanism involves modulation of serotonin pathways, which are critical in mood regulation.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related quinoxaline derivative in inhibiting tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls when administered at doses of 25 mg/kg . The study suggested that the compound induced apoptosis in cancer cells through caspase activation.
Study 2: Neuropharmacological Assessment
Another study focused on the anxiolytic effects of a related compound in behavioral models. The results indicated that treatment with the compound significantly reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential therapeutic applications for anxiety disorders .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoxaline derivatives. For instance:
- A study reported that quinoxaline derivatives exhibited significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .
- The mechanism of action includes inhibition of tyrosine kinases and induction of apoptosis, which are critical pathways in cancer progression .
Antimicrobial Properties
Quinoxaline derivatives have also shown promising antimicrobial activities. Their ability to disrupt microbial biochemical pathways makes them potential candidates for developing new antibiotics.
Case Studies and Research Findings
- Anticancer Mechanisms : Research indicates that compounds similar to N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide can induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
- Pharmacokinetics : Studies on related quinoxaline compounds suggest favorable pharmacokinetic profiles, including good bioavailability and metabolic stability.
- Comparative Studies : Comparative analysis with similar compounds reveals that the presence of the isopropylsulfonyl group enhances the compound's biological activity due to its unique electronic properties .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name & Reference | Core Structure | Phenyl Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Quinoxaline-2-carboxamide | 3-(Isopropylsulfonyl) | ~394.44 | Bulky sulfonyl group; enhanced solubility and binding potential |
| N-(5-(4-Trifluoromethylphenyl)-... [1] | Quinoxaline-2-carboxamide | 4-Trifluoromethyl | ~356.32 | Electron-withdrawing CF3; smaller substituent |
| N-(5-(4-Fluorophenyl)-... [3] | Dihydroisoquinoline-2-carboxamide | 4-Fluoro | 338.34 | Fluorine bioisostere; reduced aromaticity in core |
| 5-(3-Chlorophenylsulfanyl)-... [2] | Pyrazole-4-carbaldehyde | 3-Chlorophenylsulfanyl | ~300.78 (estimated) | Thioether group; lower polarity |
Functional Group Impact
- Sulfonyl vs. However, the CF3 group may offer better metabolic stability due to its resistance to oxidation .
- Sulfonyl vs. Sulfanyl () : The sulfonyl group (SO2) in the target compound enhances solubility and hydrogen-bonding capacity relative to the sulfanyl (S-) group in [2], which is less polar and more lipophilic. The chlorine in [2] may facilitate halogen bonding but could reduce bioavailability .
- Quinoxaline vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
